molecular formula C11H13FOS B8077270 5-(4-Fluorophenyl)sulfanylpentanal

5-(4-Fluorophenyl)sulfanylpentanal

Cat. No.: B8077270
M. Wt: 212.29 g/mol
InChI Key: SORISYADJQORLX-UHFFFAOYSA-N
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Description

The compound identified as “5-(4-Fluorophenyl)sulfanylpentanal” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)sulfanylpentanal involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, which are crucial for its applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The methods used in industrial settings are often proprietary and designed to meet regulatory standards for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)sulfanylpentanal can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the desired transformation. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Each reaction pathway can yield different products, which are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

5-(4-Fluorophenyl)sulfanylpentanal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis pathways.

    Biology: It may be used in biological assays to study its effects on cellular processes and pathways.

    Medicine: It could have potential therapeutic applications, depending on its biological activity and mechanism of action.

    Industry: It may be used in the production of materials, pharmaceuticals, or other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)sulfanylpentanal involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, which are studied to understand its potential applications in medicine and biology. The exact molecular targets and pathways involved are typically identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

5-(4-Fluorophenyl)sulfanylpentanal can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups, such as:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which may confer unique reactivity, biological activity, or industrial applications compared to similar compounds.

Properties

IUPAC Name

5-(4-fluorophenyl)sulfanylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FOS/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-8H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORISYADJQORLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1F)SCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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